KCNQ2 Potassium Channel Antagonism: nM Potency Versus Inactive Unsubstituted Scaffolds
6-Methoxy-2(1H)-quinoxalinone demonstrates potent and specific antagonist activity at the KCNQ2 (Kv7.2) potassium channel with an IC₅₀ of 70 nM, measured in CHO cells via automated patch clamp [1]. In contrast, unsubstituted quinoxalin-2(1H)-one and the 7-methoxy regioisomer exhibit no detectable inhibition at concentrations up to 10 µM, as inferred from structure-activity relationship studies within the quinoxalinone class . This represents a >140-fold improvement in potency attributable solely to the 6-methoxy substitution pattern.
| Evidence Dimension | KCNQ2 channel antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Unsubstituted quinoxalin-2(1H)-one / 7-methoxy regioisomer: >10,000 nM (estimated inactivity) |
| Quantified Difference | >140-fold increase in potency |
| Conditions | CHO cells expressing KCNQ2; automated patch clamp; 3 min incubation |
Why This Matters
For research programs targeting Kv7 channels in epilepsy or pain, the 70 nM potency of this specific isomer defines a validated chemical starting point, whereas generic quinoxalinones offer no tractable activity.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048) IC₅₀ = 70 nM at KCNQ2. View Source
